molecular formula C21H21N5O2 B2885698 1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone CAS No. 1251631-58-9

1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2885698
CAS No.: 1251631-58-9
M. Wt: 375.432
InChI Key: ZAHXVHXJQLOPFW-UHFFFAOYSA-N
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Description

1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound with the molecular formula C21H21N5O2 and a molecular weight of 375.432

Scientific Research Applications

1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antileishmanial and antimalarial activities.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then coupled with nicotinic acid under palladium-catalyzed conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidines: These compounds share the pyrazole and pyridine rings but differ in their overall structure and functional groups.

    1-phenyl-3-tolylpyrazole: Similar in having a pyrazole ring but differs in the attached phenyl and tolyl groups.

Uniqueness

1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone is unique due to its combination of a pyrazole ring, a nicotinoyl group, and a piperazine ring

Properties

IUPAC Name

1-[4-[4-(6-pyrazol-1-ylpyridine-3-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-16(27)17-3-6-19(7-4-17)24-11-13-25(14-12-24)21(28)18-5-8-20(22-15-18)26-10-2-9-23-26/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHXVHXJQLOPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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